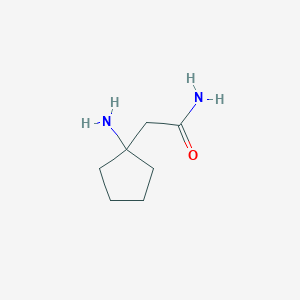

2-(1-Aminocyclopentyl)acetamide

CAS No.:

Cat. No.: VC17520124

Molecular Formula: C7H14N2O

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N2O |

|---|---|

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 2-(1-aminocyclopentyl)acetamide |

| Standard InChI | InChI=1S/C7H14N2O/c8-6(10)5-7(9)3-1-2-4-7/h1-5,9H2,(H2,8,10) |

| Standard InChI Key | YFCHBVNKCHRCTM-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)(CC(=O)N)N |

Introduction

2-(1-Aminocyclopentyl)acetamide is a significant organic compound used extensively in scientific research, particularly in the fields of organic synthesis and biological studies. This compound is characterized by its unique structure, which combines an aminocyclopentyl group with an acetamide moiety. The hydrochloride salt of this compound, 2-(1-Aminocyclopentyl)acetamide;hydrochloride, enhances its solubility in water and other polar solvents, making it more versatile for various applications.

Synthesis Methods

The synthesis of 2-(1-Aminocyclopentyl)acetamide typically involves the reaction of 1-aminocyclopentane with acetic anhydride or acetyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt. This method is widely used due to its efficiency and the availability of starting materials.

-

Starting Materials: 1-Aminocyclopentane, acetic anhydride or acetyl chloride.

-

Reaction Conditions: The reaction is typically carried out under mild conditions to ensure the formation of the desired product.

-

Product Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Biological Applications

2-(1-Aminocyclopentyl)acetamide;hydrochloride has been studied for its potential biological activities, including interactions with enzymes and receptors. The aminocyclopentyl group can facilitate hydrogen bonding and electrostatic interactions, which may lead to enzyme inhibition or modulation of receptor activity. These properties make it a candidate for further exploration in drug development and therapeutic applications.

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes through structural interactions. |

| Receptor Modulation | Ability to modulate receptor activity by altering signaling pathways. |

Research Findings and Applications

Research on 2-(1-Aminocyclopentyl)acetamide;hydrochloride highlights its potential in various scientific fields. Its unique structural features and reactivity make it an essential tool in both academic research and industrial applications. The compound's ability to interact with biological targets suggests its utility in developing therapeutic agents.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block in synthesizing complex molecules. |

| Biological Research | Studied for its interactions with enzymes and receptors. |

| Drug Development | Potential candidate for therapeutic applications due to its biological activities. |

Comparison with Similar Compounds

2-(1-Aminocyclopentyl)acetamide;hydrochloride can be compared with other compounds that share similar structural features but differ in their ring size or functional groups. For example, 2-(1-Aminocyclobutyl)acetamide;hydrochloride has a cyclobutyl ring instead of cyclopentyl, which affects its steric effects and reactivity.

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 2-(1-Aminocyclopentyl)acetamide;hydrochloride | Cyclopentyl ring with acetamide moiety | Enhanced solubility and biological activity. |

| 2-(1-Aminocyclobutyl)acetamide;hydrochloride | Cyclobutyl ring instead of cyclopentyl | Different steric effects and reactivity. |

| 2-(1-Aminocyclopropyl)acetamide;hydrochloride | Cyclopropyl ring | Smaller ring size affects chemical behavior. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume